Benzyl allyloxy(ethyl)carbamate
Description
Benzyl allyloxy(ethyl)carbamate is a carbamate derivative featuring a benzyl group, an allyloxyethyl chain, and a carbamate functional group. Carbamates are widely used in pharmaceuticals, agrochemicals, and polymer chemistry due to their stability and tunable reactivity. The allyloxyethyl substituent may confer unique steric and electronic properties, influencing solubility, synthetic accessibility, and biological activity .
Properties
IUPAC Name |
benzyl N-ethyl-N-prop-2-enoxycarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-10-17-14(4-2)13(15)16-11-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIRXDANZYYAJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OCC1=CC=CC=C1)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl allyloxy(ethyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with allyloxy(ethyl)amine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product.
Another method involves the use of N-bromoacetamide and lithium hydroxide or lithium methoxide to facilitate the Hofmann rearrangement of aromatic and aliphatic amides, producing benzyl carbamates in high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl allyloxy(ethyl)carbamate undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can remove the benzyl group, yielding the corresponding amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd-C) as a catalyst.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding amine.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Benzyl allyloxy(ethyl)carbamate has several applications in scientific research:
Medicine: Utilized in the development of drug candidates and prodrugs, where the carbamate group can be cleaved to release the active drug.
Industry: Applied in the production of polymers and other materials where controlled release of amines is required.
Mechanism of Action
The mechanism of action of benzyl allyloxy(ethyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be cleaved under specific conditions, such as acidic or basic hydrolysis, or catalytic hydrogenation, to release the free amine . The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected.
Comparison with Similar Compounds
Substituent Variations
Key structural differences among benzyl carbamates arise from substituents on the carbamate nitrogen or adjacent chains:
- Benzyl acetylcarbamate (C₁₀H₁₁NO₂, MW 177.20 g/mol): Contains an acetyl group, enhancing electrophilicity and solubility in alcohols and ethers .
- Benzyl (2-hydroxyethyl)carbamate : Features a polar hydroxyethyl group, increasing hydrophilicity compared to allyloxyethyl derivatives .
- Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate : Includes a polyethylene glycol-like chain, improving aqueous solubility for biomedical applications .
- Compound 23 (benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate): Exhibits high selectivity for acetylcholinesterase (AChE) inhibition (IC₅₀ ~50 nM), attributed to its phenylpropan-2-yl group .
Solubility and Stability
- Benzyl acetylcarbamate : Soluble in alcohols and ethers; stable at room temperature .
- Benzyl allyloxy(ethyl)carbamate: Likely soluble in organic solvents (e.g., CH₂Cl₂) due to the nonpolar allyl group but less hydrophilic than hydroxyethyl analogs .
- Acidity : Benzyl carbamates are less acidic (pKa ~24.6 in DMSO) than ethyl carbamates, influencing their reactivity in nucleophilic substitutions .
Biological Activity
Benzyl allyloxy(ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group, an allyloxy group, and an ethyl carbamate moiety. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₁H₁₃NO₃
- Molecular Weight : 219.23 g/mol
The structural features of this compound contribute to its interaction with biological targets, influencing its efficacy in various applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The carbamate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. This interaction may alter cellular pathways and contribute to its therapeutic effects.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It has been shown to interact with certain receptors, potentially affecting neurotransmission and other signaling pathways.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies have suggested that the compound possesses antimicrobial properties against various pathogens. For instance, it has been tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans.
- Anticancer Properties : Investigations into the anticancer potential of this compound have shown that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : Some studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects on E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
-
Anticancer Activity :
- In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction of viability in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were found to be approximately 30 µM for MCF-7 cells.
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Inflammatory Response Modulation :
- In a model of lipopolysaccharide (LPS)-induced inflammation, this compound significantly reduced levels of TNF-alpha and IL-6 in treated macrophages compared to controls.
Data Tables
| Activity Type | Test Organism/Cell Line | Observed Effect | IC50/MIC (µg/mL or µM) |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition | 50 |
| Antimicrobial | Pseudomonas aeruginosa | Inhibition | 100 |
| Anticancer | MCF-7 | Reduced cell viability | 30 |
| Anticancer | A549 | Reduced cell viability | 30 |
| Anti-inflammatory | Macrophages | Reduced TNF-alpha & IL-6 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
